para-Imazamethabenz

Overview

Description

Para-Imazamethabenz, a mixture of meta and para isomers, is a pesticide used for the abiotic degradation of weeds. It shows different behaviors in the environment due to its isomeric forms, with studies focusing on its chemical and photochemical degradation pathways (Brigante et al., 2007).

Synthesis Analysis

The synthesis of this compound involves the production of meta and para isomers. The selectivity and effectiveness of this compound as a herbicide are partly due to its isomeric composition and the differential rates of metabolism in target species (Nandula & Messersmith, 2000).

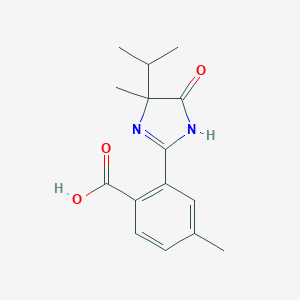

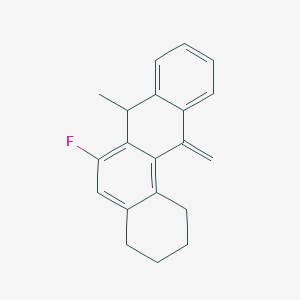

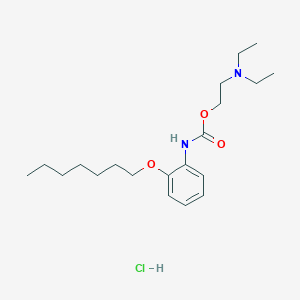

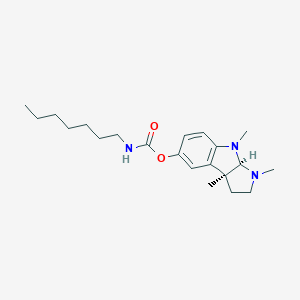

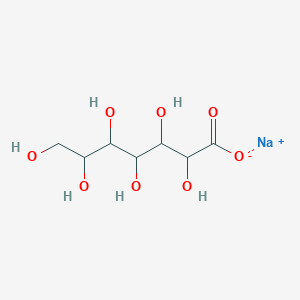

Molecular Structure Analysis

The molecular structure of this compound, comprising both meta and para isomers, influences its physical and chemical properties, including its degradation behavior and interaction with the environment. The structure is key to understanding its mode of action and environmental fate (Pusino et al., 1995).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including hydrolysis and photodegradation. The rate of these reactions can vary based on the isomeric form and environmental conditions. The degradation products and their pathways have been studied to understand the compound's environmental impact (Christiansen et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as solubility, vapor pressure, and stability, are influenced by its molecular structure. These properties are crucial for determining its behavior in the environment, including how it spreads, persists, and eventually degrades (Pintado et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and pH-dependent behavior, determine the efficacy and environmental fate of this compound. Its interaction with soil, water, and organic matter, as well as its adsorption and desorption mechanisms, are significant for assessing its impact on ecosystems and designing appropriate application strategies (Pinna & Pusino, 2013).

Scientific Research Applications

Weed Control Enhancement : Increasing the carrier volume with imazamethabenz can significantly improve the control of wild oats, making it more consistent even at reduced rates (Stougaard, 1999).

Cancer Research : Imazamethabenz inhibits human breast cancer cell proliferation, migration, and invasion by targeting Pin1, a crucial marker in tumor development (Liu, Mu, Li, & Xu, 2017).

Plant Physiology Studies : The herbicide affects chloroplast integrity and inhibits the differentiation of young leaves in wild oat plants (Chao, Quick, Hsiao, & Xie, 1994).

Agricultural Weed Management : When combined with other herbicides like MCPA and fenoxaprop-ethyl, imazamethabenz effectively controls various weeds in greenhouse experiments (Chow, 1989).

Study of Plant Growth Dynamics : Treatment with imazamethabenz inhibits main shoot growth but increases tillering in wild oat plants, mainly due to the release of apical dominance (Chao, Hsiao, & Quick, 1993).

Crop Rotation and Yield Studies : Imazamethabenz can reduce sugarbeet yield one year after application, highlighting the potential long-term effects on crop rotation (Moyer & Esau, 1996).

Environmental Impact Assessment : The herbicide can cause foliar injury to potatoes in subsequent crops, though under favorable conditions, potatoes can recover without affecting tuber yield or quality (Joo, Eberlein, Morra, & Guttieri, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

Imazamethabenz, also known as para Imazamethabenz, primarily targets the enzyme acetohydroxyacid synthase (AHAS) . AHAS is crucial for the synthesis of branched-chain amino acids in plants .

Mode of Action

Imazamethabenz is a selective, systemic herbicide that is absorbed through the roots and leaves of plants . It inhibits the action of AHAS, thereby disrupting the synthesis of essential amino acids . This disruption leads to the cessation of cell division and plant growth, ultimately causing the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by Imazamethabenz is the synthesis of branched-chain amino acids, which is mediated by the enzyme AHAS . By inhibiting AHAS, Imazamethabenz disrupts this pathway, leading to a deficiency of these essential amino acids and subsequent cessation of plant growth .

Pharmacokinetics

Imazamethabenz is typically used as a proherbicide, undergoing biochemical conversion to become the active herbicide . This conversion likely involves ester hydrolysis .

Result of Action

The inhibition of AHAS by Imazamethabenz leads to a deficiency of essential branched-chain amino acids in plants, disrupting cell division and growth . This results in the death of the plant, making Imazamethabenz effective for controlling grasses and some dicotyledonous weeds .

Action Environment

Environmental factors such as soil moisture, temperature, and light intensity can influence the efficacy of Imazamethabenz . For example, studies have shown that shading can enhance the activity of Imazamethabenz . Furthermore, the compound’s mobility in the environment is considered moderate, suggesting it can be influenced by factors such as soil type and rainfall .

properties

IUPAC Name |

4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-8(2)15(4)14(20)16-12(17-15)11-7-9(3)5-6-10(11)13(18)19/h5-8H,1-4H3,(H,18,19)(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEFNHNXZQYTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C2=NC(C(=O)N2)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274068 | |

| Record name | Benzoic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89318-82-1, 100728-84-5 | |

| Record name | 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89318-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazamethabenz [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100728845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-DIHYDRO-4-METHYL-4-(1-METHYLETHYL)-5-OXO-1H-IMIDAZOL-2-YL)-4-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9941875B0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imazamethabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

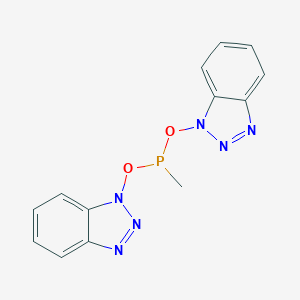

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does p-Imazamethabenz exert its herbicidal effect?

A: p-Imazamethabenz, along with other imidazolinone herbicides, inhibits the enzyme acetohydroxyacid synthase (AHAS) [, ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking AHAS activity, p-Imazamethabenz disrupts amino acid production, ultimately leading to plant death.

Q2: What are the key structural characteristics of p-Imazamethabenz, and how do they influence its activity?

A: p-Imazamethabenz is one of the isomers present in the commercially available herbicide imazamethabenz-methyl. While the provided abstracts do not explicitly detail the molecular formula and weight of p-Imazamethabenz, they highlight the impact of its structural differences compared to its isomer, m-imazamethabenz, on factors like soil sorption and abiotic degradation []. The presence of an aromatic ring and the imidazolinone ring are crucial for its interaction with the AHAS enzyme []. Further research on specific structural modifications and their impact on activity, potency, and selectivity (SAR) would be valuable.

Q3: Can you describe an analytical method used for quantifying p-Imazamethabenz in environmental samples?

A: A study described a method for the simultaneous quantification of various imidazolinone herbicides, including p-imazamethabenz, in water and soil samples []. The method employed solid-phase extraction for pre-concentration followed by analysis using liquid chromatography with UV detection or liquid chromatography/electrospray mass spectrometry (LC/ES-MS). This method achieved low detection limits, enabling the quantification of p-imazamethabenz at trace levels in environmental matrices [].

Q4: What is known about the environmental fate of p-Imazamethabenz?

A: Research suggests that the degradation of p-imazamethabenz, along with its isomer m-imazamethabenz, can be influenced by factors like pH and potentially by natural photolysis due to its absorbance in the visible and near-ultraviolet spectral regions []. Understanding the abiotic degradation pathways is crucial for assessing the persistence and potential environmental impact of this herbicide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)